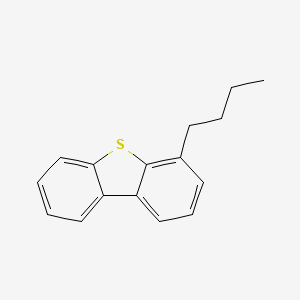

4-Butyldibenzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ionic Liquids for Removal of Dibenzothiophene : Ionic liquids like 1-butyl-pyridinium tetrafluoroborate have been used for the removal of dibenzothiophene, a typical organosulfur pollutant, from organic solutions. Such ionic liquids have shown high extraction efficiencies and are reusable, maintaining their efficiency over multiple regeneration cycles (Enayati & Faghihian, 2015).

Hydrodesulfurization Kinetics : Studies on the hydrodesulfurization of alkyldibenzothiophenes, including 4-methyl-dibenzothiophene and others, have provided insights into the kinetics and mechanisms of this process. This research is crucial for refining processes where removing sulfur compounds from fuels is essential (Meille et al., 1997).

Modifications of Benzothiophene Core in Selective Estrogen Receptor Modulators : The 2-arylbenzothiophene core of raloxifene, a selective estrogen receptor modulator, has been modified in various studies to evaluate its binding to estrogen receptors and its impact on breast cancer cell proliferation. These modifications have provided valuable insights into the role of specific substituents in receptor binding and activity (Grese et al., 1997).

Synthesis and Characterization of Organic Molecules : Research on the synthesis and characterization of 4-arylpyrazole-decorated dibenzothiophenes has been conducted. This involves creating conjugated materials comprising small organic molecules, which are valuable for various applications in materials science (Panda et al., 2020).

Biodesulfurization of Fossil Fuels : The process of biodesulfurization, using microbial pathways to remove sulfur from dibenzothiophene and related compounds in fossil fuels, has been studied. This research is vital for developing environmentally friendly methods to reduce sulfur content in fuels (Rhee et al., 1998).

Propiedades

IUPAC Name |

4-butyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPDLQBMDMCYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703423 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butyldibenzothiophene | |

CAS RN |

147792-33-4 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)